

# physical and chemical properties of N-(2-acetyl-4-bromophenyl)acetamide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name:	<i>N</i> -(2-acetyl-4-bromophenyl)acetamide
Cat. No.:	B112428

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## An In-depth Technical Guide to **N-(2-acetyl-4-bromophenyl)acetamide**

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **N-(2-acetyl-4-bromophenyl)acetamide** (CAS No. 29124-64-9). Designed for researchers, chemists, and professionals in drug development, this document synthesizes available data with established chemical principles to serve as a foundational resource for the synthesis, characterization, and application of this versatile chemical intermediate.

## Introduction and Overview

**N-(2-acetyl-4-bromophenyl)acetamide** is a polysubstituted aromatic compound featuring an acetamide group, a ketone, and a bromine atom on a benzene ring. This unique combination of functional groups makes it a valuable intermediate in organic synthesis, particularly as a scaffold for building more complex molecules in medicinal chemistry and materials science. The ortho-acetyl and para-bromo substitution pattern on the N-acetylated aniline core provides distinct points for chemical modification, offering a platform for generating diverse molecular libraries. This guide will elucidate the compound's structural and physicochemical properties, provide a robust, validated protocol for its synthesis, and discuss its spectroscopic signature for unambiguous characterization.

## Physicochemical and Structural Properties

The properties of **N-(2-acetyl-4-bromophenyl)acetamide** are dictated by its molecular structure. The presence of polar amide and ketone functionalities, combined with the hydrophobic bromophenyl ring, results in a compound with moderate polarity. While specific experimental data such as melting and boiling points are not extensively reported in the literature, we can infer its properties from computed data and comparison with structurally similar compounds.

Table 1: Core Physical and Chemical Properties

Property	Value	Source
IUPAC Name	N-(2-acetyl-4-bromophenyl)acetamide	PubChem[1]
CAS Number	29124-64-9	PubChem[1][2]
Molecular Formula	C <sub>10</sub> H <sub>10</sub> BrNO <sub>2</sub>	PubChem[1]
Molecular Weight	256.10 g/mol	PubChem[1]
Appearance	Expected to be an off-white to pale yellow crystalline solid	Inferred from related compounds[3][4]
Hydrogen Bond Donors	1	PubChem (Computed)[1]
Hydrogen Bond Acceptors	2	PubChem (Computed)[1]
Canonical SMILES	CC(=O)C1=C(C=CC(=C1)Br)N C(=O)C	PubChem[1]
InChIKey	SGHNZIRCTDCQPX- UHFFFAOYSA-N	PubChem[1]

## Solubility Profile

The principle of "like dissolves like" governs the solubility of **N-(2-acetyl-4-bromophenyl)acetamide**.

- Water Solubility: Due to the large, hydrophobic bromophenyl backbone, solubility in water is expected to be very low.[3]

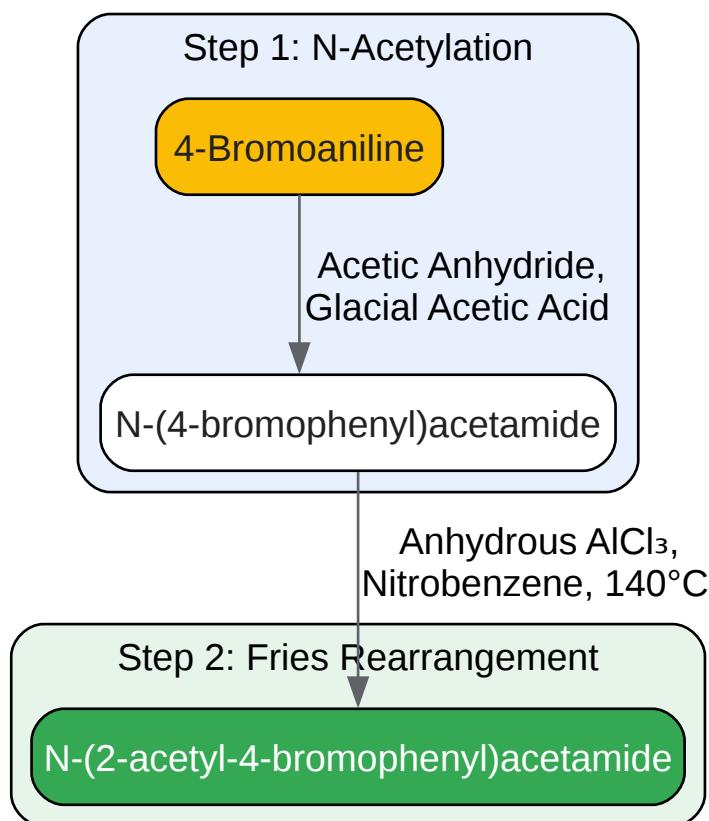
- Polar Aprotic Solvents: It is predicted to have good solubility in solvents like acetone, ethyl acetate, and dichloromethane (DCM), which can effectively solvate the polar functional groups and the aromatic ring.
- Polar Protic Solvents: Moderate solubility is expected in alcohols such as ethanol and methanol.[3]
- Non-polar Solvents: Low solubility is anticipated in non-polar solvents like hexanes or toluene.[3]

The selection of an appropriate solvent is critical for both reaction chemistry and purification processes such as recrystallization.

## Synthesis Pathway and Experimental Protocol

The most logical and efficient synthesis of **N-(2-acetyl-4-bromophenyl)acetamide** involves a two-step process starting from the commercially available 4-bromoaniline. The pathway leverages the powerful ortho-directing effect of the acetamido group in a Friedel-Crafts-type reaction, specifically the Fries rearrangement.

## Synthesis Workflow Diagram



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Caption: Two-step synthesis of the target compound from 4-bromoaniline.

## Step 1: Synthesis of N-(4-bromophenyl)acetamide

Causality: This initial step protects the amine and transforms it into an ortho-, para-directing acetamido group. Acetic anhydride is an efficient and clean acetylating agent.

Protocol:

- In a 250 mL round-bottom flask, dissolve 10.0 g (58.1 mmol) of 4-bromoaniline in 30 mL of glacial acetic acid.
- With magnetic stirring, add 6.5 mL (69.7 mmol, 1.2 eq) of acetic anhydride dropwise to the solution.
- Heat the reaction mixture to 100°C and maintain for 1 hour.

- Allow the mixture to cool to room temperature, then pour it slowly into 200 mL of ice-cold water with vigorous stirring.
- The white precipitate of N-(4-bromophenyl)acetamide will form. Isolate the solid by vacuum filtration.
- Wash the solid product with cold water (3 x 50 mL) to remove residual acid.
- Dry the product in a vacuum oven at 60°C. The expected yield is typically >95%.

## Step 2: Fries Rearrangement to N-(2-acetyl-4-bromophenyl)acetamide

**Causality:** The Fries rearrangement is an intramolecular electrophilic aromatic substitution where an acyl group from a phenolic ester (or, in this case, an anilide) migrates to the aromatic ring, catalyzed by a Lewis acid. The acetamido group directs the migrating acetyl group primarily to the ortho position, as the para position is blocked by the bromine atom. Anhydrous aluminum chloride ( $\text{AlCl}_3$ ) is the standard Lewis acid catalyst.

### Protocol:

- Set up: Assemble a flame-dried 250 mL three-neck flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer.
- Catalyst Addition: Under a nitrogen atmosphere, add 18.0 g (135 mmol, ~2.5 eq) of anhydrous aluminum chloride to 50 mL of nitrobenzene (solvent).
- Substrate Addition: Slowly add 11.6 g (54.2 mmol) of the N-(4-bromophenyl)acetamide prepared in Step 1. The addition may be exothermic.
- Reaction: Heat the mixture to 140°C and maintain this temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Quenching: Cool the reaction vessel in an ice bath. Very slowly and cautiously, pour the reaction mixture onto a mixture of 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. (Caution: Exothermic and evolution of HCl gas).

- Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic (nitrobenzene) layer.
- Extract the aqueous layer with ethyl acetate (3 x 75 mL).
- Combine all organic layers, wash with saturated sodium bicarbonate solution, then with brine.
- Dry the organic phase over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and remove the solvent under reduced pressure.
- Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water to yield **N-(2-acetyl-4-bromophenyl)acetamide** as a solid.

## Spectroscopic Characterization Profile (Predicted)

For unambiguous identification, the following spectroscopic data are predicted based on the molecular structure.

Table 2: Predicted Spectroscopic Data

Technique	Predicted Features
<sup>1</sup> H NMR (CDCl <sub>3</sub> , 400 MHz)	δ ~8.5-9.0 ppm (broad s, 1H, -NH-), δ ~7.5-8.0 ppm (m, 3H, Ar-H), δ ~2.6 ppm (s, 3H, -COCH <sub>3</sub> ), δ ~2.2 ppm (s, 3H, -NHCOCH <sub>3</sub> )
<sup>13</sup> C NMR (CDCl <sub>3</sub> , 100 MHz)	δ ~200 ppm (Ar-C=O), δ ~169 ppm (NH-C=O), δ ~115-140 ppm (Ar-C), δ ~30 ppm (Ar-COCH <sub>3</sub> ), δ ~25 ppm (NHCOCH <sub>3</sub> )
IR Spectroscopy (KBr, cm <sup>-1</sup> )	ν ~3300 (N-H stretch), ~1680 (Aryl ketone C=O stretch), ~1660 (Amide I C=O stretch), ~1580 (Amide II N-H bend), ~1520 (Aromatic C=C stretch), ~820 (C-Br stretch)
Mass Spectrometry (EI)	M <sup>+</sup> peaks at m/z 255 and 257 in an approximate 1:1 ratio (due to <sup>79</sup> Br and <sup>81</sup> Br isotopes). Key fragments from loss of acetyl groups.

## Chemical Reactivity and Applications

**N-(2-acetyl-4-bromophenyl)acetamide** is a trifunctional molecule, offering several avenues for further chemical modification:

- Ketone Group: The aryl ketone can undergo reductions (e.g., with NaBH<sub>4</sub>) to form a secondary alcohol, participate in condensation reactions (e.g., aldol, Wittig), or be converted into other functional groups.
- Amide Group: The amide linkage is stable but can be hydrolyzed under strong acidic or basic conditions to reveal the free amine, N-(2-acetyl-4-bromophenyl)amine.
- Aromatic Ring: The bromine atom is a versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of complex carbon skeletons. This makes the molecule an excellent building block for synthesizing novel pharmaceutical agents and functional materials.

## Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for **N-(2-acetyl-4-bromophenyl)acetamide** is not widely available, data from structurally similar compounds like 4'-bromoacetanilide suggest that it should be handled with care.[\[5\]](#)

- Hazards: Assumed to be an irritant to the skin, eyes, and respiratory system.[\[5\]](#) May be harmful if swallowed or inhaled.
- Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Storage: Store in a cool, dry place away from strong oxidizing agents.[\[6\]](#)

This guide provides a robust framework for understanding and utilizing **N-(2-acetyl-4-bromophenyl)acetamide**. By combining computed data with established synthetic methodologies and chemical principles, researchers can confidently incorporate this valuable intermediate into their discovery and development workflows.

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- To cite this document: BenchChem. [physical and chemical properties of N-(2-acetyl-4-bromophenyl)acetamide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b112428#physical-and-chemical-properties-of-n-2-acetyl-4-bromophenyl-acetamide>]

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